2-(Heptyloxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

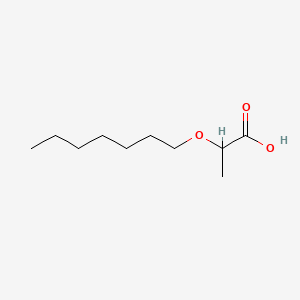

2-(Heptyloxy)propanoic acid is an organic compound with the molecular formula C10H20O3. It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its heptyloxy group attached to the second carbon of the propanoic acid backbone, giving it unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptyloxy)propanoic acid typically involves the esterification of heptanol with propanoic acid, followed by hydrolysis. The reaction conditions often include the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Heptyloxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The heptyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- 2-(Heptyloxy)propanoic acid serves as a versatile building block in organic synthesis. It can undergo various chemical transformations such as oxidation, reduction, and substitution to create more complex molecules. For instance:

- Oxidation can yield ketones or aldehydes.

- Reduction can produce alcohols.

- Substitution can lead to various derivatives depending on the reagents used.

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Type | Example Reaction |

|---|---|---|

| Oxidation | Ketones/Aldehydes | This compound + oxidizing agent → ketone |

| Reduction | Alcohols | This compound + reducing agent → alcohol |

| Substitution | Various Derivatives | This compound + nucleophile → substituted product |

Biochemical Research

Biochemical Assays

- The compound is utilized in biochemical assays as a reference standard, aiding in the analysis of other compounds' biological activities.

Therapeutic Potential

- Research is ongoing to explore its potential therapeutic properties, particularly in areas such as drug development and metabolic disorder treatments. Its role in modulating enzymatic activities has been studied, indicating potential applications in treating conditions like inflammation and metabolic diseases.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique chemical properties allow it to be incorporated into various formulations, enhancing performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of propanoic acids, including those similar to this compound. Results indicated that certain derivatives exhibited significant activity against multidrug-resistant bacterial strains.

Case Study 2: Inflammatory Response Modulation

Research demonstrated that compounds related to this compound could modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 2-(Heptyloxy)propanoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The heptyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and affecting its distribution within the body .

Comparaison Avec Des Composés Similaires

Propanoic Acid: A simpler carboxylic acid with a shorter carbon chain.

Heptanoic Acid: A carboxylic acid with a longer carbon chain but lacking the heptyloxy group.

2-(Methoxy)propanoic Acid: Similar structure but with a methoxy group instead of a heptyloxy group

Uniqueness: 2-(Heptyloxy)propanoic acid is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties.

Activité Biologique

2-(Heptyloxy)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by various studies and data tables.

This compound is characterized by a heptyloxy group attached to a propanoic acid backbone. Its chemical structure can be denoted as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{11}H_{22}O_3

- Molecular Weight : 198.29 g/mol

Anti-inflammatory Activity

A study investigating derivatives of propanoic acid, including this compound, demonstrated significant anti-inflammatory properties. The compounds were tested on human peripheral blood mononuclear cells (PBMCs), showing low toxicity and an ability to modulate cytokine release such as TNF-α and IL-6. The results indicated that these compounds could serve as potential anti-inflammatory agents by inhibiting pro-inflammatory cytokines while promoting anti-inflammatory cytokines like IL-10 .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated through virtual screening against various pathogens. In vitro assays indicated that this compound exhibited inhibitory activity against Erwinia amylovora, a bacterium responsible for fire blight in plants. The inhibition constant (IC50) was determined to be around 7.8 µM, suggesting its efficacy as a potential antibacterial agent .

Cytotoxic Effects

The cytotoxicity of this compound was assessed using various cancer cell lines. In a comparative study, it was found that the compound exhibited selective cytotoxicity towards cancer cells while maintaining viability in non-cancerous cells. The viability of A549 lung cancer cells was significantly reduced upon treatment with this compound, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Test System | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | Human PBMCs | Inhibition of TNF-α, IL-6 | |

| Antimicrobial | E. amylovora | IC50 = 7.8 µM | |

| Cytotoxic | A549 lung cancer cells | Reduced viability |

Table 2: Cytotoxicity Comparison

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 ± 3 | A549 |

| Doxorubicin | 0.5 ± 0.1 | A549 |

| Cisplatin | 10 ± 2 | A549 |

Case Studies

- Anti-inflammatory Study : A recent investigation into the biological activity of propanoic acid derivatives highlighted the immunomodulatory effects of compounds similar to this compound. These compounds were shown to significantly reduce the levels of pro-inflammatory cytokines in PBMC cultures stimulated with lipopolysaccharides (LPS) .

- Antimicrobial Efficacy : The virtual screening approach identified several derivatives with promising antibacterial activity against E. amylovora. Among these, this compound demonstrated notable inhibition rates and could be further developed into a therapeutic agent for agricultural use .

- Cytotoxicity Profile : In vitro studies have demonstrated that this compound selectively targets cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Propriétés

IUPAC Name |

2-heptoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-3-4-5-6-7-8-13-9(2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXWKCZRKDPJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.